molecular formula C12H14 B13681482 1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene

1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13681482
M. Wt: 158.24 g/mol
InChI Key: WTPNOCYHOZTSNK-UHFFFAOYSA-N
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Description

1-Methyl-4-methylene-tetralin, also known by its IUPAC name 1-methyl-4-methylene-1,2,3,4-tetrahydronaphthalene, is an organic compound with the molecular formula C12H14 . This compound is a derivative of tetralin, featuring a methylene group at the fourth position and a methyl group at the first position. It is primarily used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-methyl-4-methylene-tetralin typically involves the catalytic hydrogenation of naphthalene derivatives. One common method includes the use of nickel catalysts under high-pressure hydrogenation conditions . Another approach involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution reactions using concentrated sulfuric acid . Industrial production methods often employ similar catalytic hydrogenation techniques, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Methyl-4-methylene-tetralin undergoes various chemical reactions, including:

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-methylene-tetralin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-methylene-tetralin involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine . This inhibition can result in various pharmacological effects, including neuroprotection and potential therapeutic benefits in neurodegenerative diseases. Additionally, the compound’s ability to scavenge free radicals and modulate the glutamatergic system contributes to its neuroprotective properties .

Comparison with Similar Compounds

1-Methyl-4-methylene-tetralin can be compared with other similar compounds, such as:

The uniqueness of 1-methyl-4-methylene-tetralin lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-methyl-4-methylidene-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C12H14/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,10H,1,7-8H2,2H3

InChI Key

WTPNOCYHOZTSNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C)C2=CC=CC=C12

Origin of Product

United States

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